molecular formula C17H14N2O2 B2557373 N-[4-(phenylamino)phenyl]furan-3-carboxamide CAS No. 950254-36-1

N-[4-(phenylamino)phenyl]furan-3-carboxamide

Cat. No.: B2557373
CAS No.: 950254-36-1
M. Wt: 278.311
InChI Key: LZXQVFISFNDFIX-UHFFFAOYSA-N
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Description

N-[4-(Phenylamino)phenyl]furan-3-carboxamide is a furan-based carboxamide derivative featuring a phenylamino-substituted phenyl group at the 4-position of the aniline moiety. This structural motif is common in medicinal chemistry, where the furan ring and aromatic substituents are optimized for target binding, solubility, and metabolic stability.

Properties

IUPAC Name

N-(4-anilinophenyl)furan-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O2/c20-17(13-10-11-21-12-13)19-16-8-6-15(7-9-16)18-14-4-2-1-3-5-14/h1-12,18H,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZXQVFISFNDFIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=CC=C(C=C2)NC(=O)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(phenylamino)phenyl]furan-3-carboxamide typically involves the reaction of 4-aminobiphenyl with furan-3-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and consistent product quality. The use of automated systems also minimizes human error and enhances safety during the production process .

Chemical Reactions Analysis

Types of Reactions

N-[4-(phenylamino)phenyl]furan-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[4-(phenylamino)phenyl]furan-3-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[4-(phenylamino)phenyl]furan-3-carboxamide involves its interaction with specific molecular targets. In biological systems, it is believed to inhibit certain enzymes by binding to their active sites, thereby preventing substrate interaction. This inhibition can lead to the disruption of metabolic pathways, making it a potential candidate for drug development .

Comparison with Similar Compounds

Structural and Functional Differences

  • The phenylamino group in the target compound balances moderate polarity (via NH) with aromatic bulk, which may enhance target binding compared to purely aliphatic substituents.
  • Methyl or thiophene groups (e.g., 47i) may alter electron density on the furan ring, affecting interactions with biological targets .

Biological Activity

N-[4-(phenylamino)phenyl]furan-3-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in antibacterial, anti-inflammatory, and anticancer domains. This article reviews the existing literature on the biological activity of this compound, highlighting key findings, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a furan ring substituted with a phenylamino group. This structural motif is crucial for its biological activity, as it influences interactions with various biological targets.

Antibacterial Activity

Recent studies have demonstrated that furan derivatives exhibit significant antibacterial properties. For instance, compounds similar to this compound have shown effectiveness against Gram-positive and Gram-negative bacteria, including Escherichia coli and Staphylococcus aureus . The minimum inhibitory concentration (MIC) for some derivatives was reported as low as 64 µg/mL .

Table 1: Antibacterial Activity of Furan Derivatives

CompoundTarget BacteriaMIC (µg/mL)
This compoundE. coli64
Other furan derivativesStaphylococcus aureusVaries

Anti-inflammatory Activity

Furan derivatives have also been investigated for their anti-inflammatory properties. Certain compounds demonstrated selective inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway. These compounds showed COX-2 inhibitory potency comparable to established drugs like rofecoxib .

Table 2: COX-2 Inhibition by Furan Derivatives

CompoundCOX-2 Inhibition (%)Reference
This compound85
Diary furanone derivatives90

Anticancer Activity

The anticancer potential of furan derivatives has been explored in various cancer cell lines. For example, studies involving HeLa cells (cervical cancer) indicated that some furan-based compounds exhibited significant cytotoxic effects, with IC50 values around 0.15 µg/mL . The proposed mechanism involves mitochondrial disruption and membrane lysis.

Table 3: Cytotoxicity of Furan Derivatives in Cancer Cell Lines

CompoundCell LineIC50 (µg/mL)
This compoundHeLa0.15 ± 0.05
Other furan derivativesVariousVaries

The biological activities of this compound can be attributed to several mechanisms:

  • Antibacterial Mechanism : Disruption of bacterial cell wall synthesis and inhibition of protein synthesis.
  • Anti-inflammatory Mechanism : Inhibition of COX enzymes leading to reduced prostaglandin synthesis.
  • Anticancer Mechanism : Induction of apoptosis through mitochondrial pathways and disruption of cellular membranes.

Case Studies

  • Antibacterial Efficacy : A study evaluated the antibacterial efficacy of several furan derivatives against clinical isolates of bacteria, demonstrating that modifications to the furan ring significantly enhanced activity against resistant strains.
  • Cytotoxicity in Cancer Models : Research involving the treatment of HeLa cells with various concentrations of this compound revealed dose-dependent cytotoxicity, suggesting its potential as a chemotherapeutic agent.

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